4-Pentylcyclohexanol chemical properties and structure
4-Pentylcyclohexanol chemical properties and structure
An In-depth Technical Guide to 4-Pentylcyclohexanol: Structure, Properties, and Applications
Introduction
4-Pentylcyclohexanol is a saturated cyclic alcohol that has garnered significant attention within the fields of materials science and organic synthesis. Its molecular architecture, characterized by a flexible cyclohexane ring appended with a pentyl chain and a hydroxyl group, imparts unique physicochemical properties that are exploited in high-technology applications. Most notably, it serves as a critical intermediate and structural component in the synthesis of advanced liquid crystal materials, which are integral to modern display technologies.[1]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of 4-Pentylcyclohexanol. We will delve into its nuanced stereochemistry, explore its spectroscopic signature, detail its synthetic pathways, and elucidate its primary applications. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and field-proven insights into this versatile molecule.
Part 1: Molecular Structure and Stereoisomerism
The chemical identity of 4-Pentylcyclohexanol is defined by its core structure, but its functionality is deeply rooted in its three-dimensional arrangement.
Chemical Identity
The fundamental properties and identifiers of 4-Pentylcyclohexanol are summarized below.
| Identifier | Value |
| IUPAC Name | 4-pentylcyclohexan-1-ol[2] |
| Molecular Formula | C₁₁H₂₂O[2] |
| Molecular Weight | 170.29 g/mol [2] |
| CAS Number | 54410-90-1 (unspecified stereochemistry)[2] |
| 77866-59-2 (trans-isomer)[3] | |
| Canonical SMILES | CCCCCC1CCC(CC1)O[2] |
| InChI Key | VHWGPISIUNUREA-UHFFFAOYSA-N[2] |
Stereoisomerism: cis vs. trans
The 1,4-disubstituted pattern of the pentyl and hydroxyl groups on the cyclohexane ring gives rise to geometric isomerism.[4] These stereoisomers, designated cis and trans, are not superimposable and exhibit distinct physical properties due to their different spatial arrangements.[5]
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cis-4-Pentylcyclohexanol: Both the pentyl group and the hydroxyl group are on the same side of the cyclohexane ring's plane.
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trans-4-Pentylcyclohexanol: The pentyl group and the hydroxyl group are on opposite sides of the ring's plane.
Conformational Analysis: The Chair Conformation
To alleviate ring strain, cyclohexane and its derivatives adopt a puckered, non-planar "chair" conformation.[4] In this conformation, the substituent positions are classified as either axial (pointing vertically up or down, parallel to the ring's axis) or equatorial (pointing outwards from the ring's equator).[6]
The chair conformation can undergo a "ring flip," interconverting axial and equatorial positions.[7] The energetic stability of a given conformer is dictated by steric hindrance. Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens, known as 1,3-diaxial interactions .[4] Consequently, substituted cyclohexanes preferentially adopt the chair conformation where the larger substituent occupies the more spacious equatorial position.[8]
For 4-Pentylcyclohexanol, the bulky pentyl group has a strong preference for the equatorial position.
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trans-isomer: The most stable conformation has both the large pentyl group and the smaller hydroxyl group in equatorial positions (diequatorial). This arrangement minimizes steric strain, making the trans isomer generally more stable than the cis isomer.
-
cis-isomer: In the cis isomer, one substituent must be axial while the other is equatorial. Since the pentyl group is significantly larger than the hydroxyl group, the most stable conformation will have the pentyl group equatorial and the hydroxyl group axial.
Caption: Energy relationship between cis and trans isomers.
Part 2: Physicochemical and Spectroscopic Properties
The physical characteristics and spectroscopic data are crucial for the identification, purification, and application of 4-Pentylcyclohexanol.
Physicochemical Data
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid or solid[3] |
| Boiling Point | 233.5 ± 8.0 °C (Predicted)[3] |
| Density | 0.893 ± 0.06 g/cm³ (Predicted)[3] |
| pKa | 15.34 ± 0.40 (Predicted)[3] |
| Refractive Index | 1.4630 - 1.4680[3] |
Spectroscopic Profile
Spectroscopic analysis provides a definitive fingerprint for the molecular structure.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of an alcohol and a saturated hydrocarbon. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group.[9] Strong, sharp peaks between 2850-3000 cm⁻¹ arise from the C-H stretching of the pentyl and cyclohexyl sp³ carbons. A moderate C-O stretching band will appear in the 1000-1200 cm⁻¹ range.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will be complex due to the overlapping signals of the many non-equivalent methylene (-CH₂-) protons in the cyclohexane ring and pentyl chain. A broad signal corresponding to the hydroxyl proton (-OH) would also be present.
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¹³C NMR: The ¹³C NMR spectrum is more resolved. It will show distinct signals for each of the unique carbon atoms in the pentyl chain and the cyclohexane ring. The carbon atom attached to the hydroxyl group (C-OH) will be deshielded and appear further downfield compared to the other ring carbons.[2]
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio of 170.[9] Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the pentyl chain, leading to a series of characteristic fragment ions.[2][9]
Part 3: Synthesis and Manufacturing
The synthesis of 4-Pentylcyclohexanol is typically achieved through multi-step processes starting from readily available materials. A prevalent industrial method involves the catalytic hydrogenation of 4-pentylphenol or the reduction of 4-pentylcyclohexanone.[1]
Common Synthetic Pathway
A robust and widely cited synthesis begins with 4-alkylphenol. The key transformations involve the saturation of the aromatic ring followed by the reduction of a ketone intermediate.[1]
Caption: General synthesis workflow for 4-Pentylcyclohexanol.
Example Experimental Protocol: Synthesis from 4-Pentylcyclohexanone
This protocol describes the reduction step, which is often used to control the stereochemical outcome. The choice of reducing agent and reaction conditions can influence the ratio of cis to trans isomers.
Objective: To synthesize 4-Pentylcyclohexanol via the reduction of 4-Pentylcyclohexanone.
Materials:
-
4-Pentylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water
-
Toluene
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 4-Pentylcyclohexanone in a mixed solvent system of tetrahydrofuran and water.[1]
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The use of a hydride reducing agent is a standard and effective method for converting ketones to secondary alcohols.
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ketone.
-
Workup: Once the reaction is complete, neutralize the mixture to a pH of 7.[1]
-
Extraction: Extract the aqueous layer multiple times with toluene (3 x 100 mL) to isolate the organic product.[1]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent (toluene) under reduced pressure to yield the crude 4-Pentylcyclohexanol.[1]
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to isolate the desired isomer(s).
Part 4: Applications in Advanced Materials
The rod-like molecular structure of 4-Pentylcyclohexanol, particularly the trans isomer, makes it an invaluable component in the field of liquid crystals.[1]
Role in Liquid Crystal Displays (LCDs)
Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals.[10] Molecules that form these phases are known as mesogens. The elongated and rigid shape of trans-4-Pentylcyclohexanol derivatives contributes to the formation of the nematic phase, which is the basis for most LCDs.[11]
-
Structural Component: It is often used as an intermediate in the synthesis of more complex liquid crystal molecules, such as the cyanobiphenyls (e.g., 4-Cyano-4'-pentylbiphenyl, or 5CB).[12][13] The cyclohexyl ring provides a rigid core, while the pentyl tail adds the necessary flexibility and influences the material's melting and clearing points.
-
Property Enhancement: As a component in liquid crystal mixtures, 4-alkylcyclohexane derivatives can significantly improve key performance metrics of displays.[1] These enhancements include:
-
Widening the Liquid Crystal Temperature Range: Allowing devices to operate reliably in a broader range of ambient temperatures.[1]
-
Reducing Viscosity: This leads to faster switching times and improved responsiveness of the display.[1]
-
Improving Brightness and Contrast: The optical properties of the liquid crystal mixture are fine-tuned for better visual performance.[1]
-
Other Potential Applications
While its primary use is in LCDs, the unique properties of 4-Pentylcyclohexanol and its derivatives make them suitable for other advanced applications:
-
Smart Windows: In Polymer Dispersed Liquid Crystal (PDLC) technology, liquid crystal droplets are embedded in a polymer matrix. An electric field can align the liquid crystals, switching the window from an opaque, light-scattering state to a transparent state.[11][12]
-
Pharmaceuticals: The cyclohexanol moiety is a common structural motif in medicinal chemistry. Liquid crystalline phases have also been explored for controlled drug delivery systems, where they can help in prolonging the release of a therapeutic agent.[14]
Part 5: Safety, Handling, and Storage
As with any chemical compound, proper handling and storage of 4-Pentylcyclohexanol are essential for laboratory safety. The following information is a summary based on available Safety Data Sheets (SDS).
-
General Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[15][16]
-
Handling Precautions:
-
Use in a well-ventilated area or with local exhaust ventilation.[17]
-
Avoid contact with skin, eyes, and clothing.[18]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat.[15]
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention.
-
-
Storage:
Conclusion
4-Pentylcyclohexanol stands as a testament to the importance of fundamental organic chemistry in the development of advanced materials. Its deceptively simple structure gives rise to critical stereochemical and conformational properties that are expertly manipulated in the synthesis of liquid crystals for display technology. A thorough understanding of its synthesis, purification, and spectroscopic characterization is paramount for researchers aiming to innovate in materials science, organic electronics, and beyond. As technology continues to demand materials with highly specific and tunable properties, the role of foundational molecules like 4-Pentylcyclohexanol will remain as crucial as ever.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Pentylcyclohexanol | C11H22O | CID 41076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-4-n-Pentylcyclohexanol CAS#: 77866-59-2 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. uptti.ac.in [uptti.ac.in]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpras.com [ijpras.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. 4-Phenylcyclohexanol | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5349-51-9 Name: 4-tert-pentylcyclohexanol [xixisys.com]
- 18. tcichemicals.com [tcichemicals.com]
